![molecular formula C12H16N2O3 B179772 (2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate CAS No. 17123-28-3](/img/structure/B179772.png)
(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate, commonly known as MAPA, is a synthetic amino acid derivative that has been extensively studied for its potential applications in scientific research. MAPA has a unique chemical structure that makes it an ideal candidate for use in a wide range of biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of MAPA is not fully understood, but it is thought to work by binding to specific amino acid residues in proteins and altering their conformation. This can lead to changes in protein structure and function, which can have a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
MAPA has been shown to have a wide range of biochemical and physiological effects, including the ability to modulate protein-protein interactions, alter enzyme activity, and regulate gene expression. These effects make MAPA an important tool for studying various biological processes, including signal transduction, gene regulation, and protein folding.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MAPA in lab experiments is its ability to selectively target specific amino acid residues in proteins. This allows researchers to study the effects of specific modifications on protein structure and function, which can provide valuable insights into the mechanisms underlying various biological processes. However, one of the main limitations of using MAPA is its relatively high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research involving MAPA. One promising area of research is the development of new methods for synthesizing MAPA, which could lead to more cost-effective production and wider use in scientific research. Additionally, there is a need for further studies to elucidate the precise mechanism of action of MAPA and to explore its potential applications in various areas of biology and medicine.
Synthesemethoden
MAPA can be synthesized using a variety of different methods, but one of the most commonly used approaches involves the reaction of N-methylalanine with acetic anhydride to form N-methyl-N-acetylanaline. This compound can then be reacted with glycine methyl ester to form MAPA.
Wissenschaftliche Forschungsanwendungen
MAPA has been used extensively in scientific research due to its unique chemical properties. One of the most promising applications of MAPA is in the study of protein structure and function. MAPA can be used as a probe to study the interactions between proteins and other molecules, which can provide valuable insights into the mechanisms underlying various biological processes.
Eigenschaften
CAS-Nummer |
17123-28-3 |
---|---|
Produktname |
(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate |
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C12H16N2O3/c1-13-8-11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI-Schlüssel |
ZAFCADKAZRAFFU-JTQLQIEISA-N |
Isomerische SMILES |
C[NH2+]CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-] |
SMILES |
C[NH2+]CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-] |
Kanonische SMILES |
C[NH2+]CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.